

# Application Notes and Protocols for NNC 38-1049 in Hypothalamic Microdialysis Experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NNC 38-1049

Cat. No.: B1679358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NNC 38-1049** is a potent and selective antagonist of the histamine H3 receptor.<sup>[1][2]</sup> In the central nervous system, H3 receptors primarily function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, **NNC 38-1049** effectively increases the concentration of histamine in the synaptic cleft. This mechanism has been shown to influence various physiological processes, most notably a reduction in food intake and body weight, making **NNC 38-1049** a valuable tool for research in obesity and metabolic disorders.<sup>[1][3][4]</sup>

Hypothalamic microdialysis is a powerful technique used to measure the in vivo release of neurotransmitters, such as histamine, in specific brain regions of awake and freely moving animals.<sup>[5][6]</sup> This document provides detailed application notes and protocols for the use of **NNC 38-1049** in hypothalamic microdialysis experiments to investigate its effects on histamine release and subsequent physiological outcomes.

## Data Presentation

### Quantitative Effects of NNC 38-1049 Administration in Rats

| Parameter                     | Route of Administration | Dose        | Observation                                                                                                                     | Reference |
|-------------------------------|-------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hypothalamic Histamine Levels | Intraperitoneal         | 20 mg/kg    | Significant increase in extracellular histamine concentrations.                                                                 | [1][7]    |
| Food Intake                   | Oral                    | 3-60 mg/kg  | Significant, dose-dependent reductions in food intake.                                                                          | [1][3]    |
| Body Weight                   | Oral (twice daily)      | 20 mg/kg    | Sustained reduction in food intake and a significant decrease in body weight over a two-week period in diet-induced obese rats. | [3][4]    |
| Plasma and Brain Levels       | Oral                    | 3-60 mg/kg  | Measurable amounts of NNC 38-1049 were found in the plasma.                                                                     | [1]       |
| Plasma and Brain Levels       | Oral                    | 15-60 mg/kg | Measurable amounts of NNC 38-1049 were found in the brain.                                                                      | [1]       |

## Basal and Stimulated Histamine Levels in Rat Hypothalamus (for comparison)

| Condition                                                   | Method                     | Analyte   | Concentration/<br>Output   | Reference |
|-------------------------------------------------------------|----------------------------|-----------|----------------------------|-----------|
| Basal Release                                               | Hypothalamic Microdialysis | Histamine | 7.1 pg/30 min              | [5]       |
| Basal Release                                               | Hypothalamic Microdialysis | Histamine | 0.09 +/- 0.01 pmol/20 min  | [6]       |
| Basal Extracellular Level                                   | Hypothalamic Microdialysis | Histamine | 35.45 +/- 4.56 fmol/10 µl  | [8]       |
| High K <sup>+</sup> (100 mM) Perfusion                      | Hypothalamic Microdialysis | Histamine | 170% increase in output    | [5]       |
| Thioperamide (H3 antagonist) administration (5 mg/kg, i.p.) | Hypothalamic Microdialysis | Histamine | ~2-fold increase in output | [5]       |

## Experimental Protocols

### Protocol 1: Hypothalamic Microdialysis for Histamine Measurement Following NNC 38-1049 Administration in Rats

Objective: To measure the *in vivo* release of histamine in the rat hypothalamus following systemic administration of **NNC 38-1049**.

#### Materials:

- **NNC 38-1049**
- Adult male rats (e.g., Wistar or Sprague-Dawley)
- Stereotaxic apparatus

- Microdialysis probes (with a molecular weight cut-off suitable for small molecules like histamine)
- Microinfusion pump
- Artificial cerebrospinal fluid (aCSF) or Ringer's solution
- Fraction collector
- HPLC system with fluorescence detection
- Derivatization agents for histamine (e.g., o-phthalaldehyde (OPA) or 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE))[8][9]
- Anesthetic (e.g., isoflurane)
- Surgical tools

**Procedure:**

- Surgical Implantation of Guide Cannula:
  - Anesthetize the rat and place it in a stereotaxic apparatus.
  - Implant a guide cannula targeted at the desired hypothalamic nucleus (e.g., paraventricular nucleus, anterior hypothalamus).
  - Secure the cannula to the skull with dental cement.
  - Allow the animal to recover for at least one week post-surgery.
- Microdialysis Probe Insertion and Equilibration:
  - On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hypothalamus of the awake, freely moving rat.
  - Connect the probe to a microinfusion pump and perfuse with aCSF or Ringer's solution at a constant flow rate (e.g., 1-2  $\mu$ l/min).[5][9]

- Allow for a stabilization period of at least 2 hours to obtain a stable baseline of histamine release.[10]
- Baseline Sample Collection:
  - Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials.[5][8][9]
  - Collect at least 3-4 baseline samples to establish a stable basal histamine level.
- **NNC 38-1049** Administration:
  - Prepare a solution of **NNC 38-1049** in a suitable vehicle.
  - Administer **NNC 38-1049** via the desired route (e.g., intraperitoneally at 20 mg/kg).[1][7]
- Post-Administration Sample Collection:
  - Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-4 hours) to monitor the change in histamine levels.
- Histamine Analysis:
  - Derivatize the histamine in the collected dialysate samples using a fluorescent labeling agent (e.g., OPA or PSE).[8][9]
  - Analyze the samples using HPLC with fluorescence detection to quantify the histamine concentration.[5][8]
- Data Analysis:
  - Express the histamine concentrations as a percentage of the mean baseline values.
  - Perform statistical analysis to determine the significance of the **NNC 38-1049**-induced changes in histamine release.

## Mandatory Visualizations

# Signaling Pathway of Histamine H3 Receptor and Antagonism by NNC 38-1049



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Influence of a selective histamine H3 receptor antagonist on hypothalamic neural activity, food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NNC 38-1049 in Hypothalamic Microdialysis Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679358#nnc-38-1049-for-hypothalamic-microdialysis-experiments>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)